molecular formula C6H5F3N2O2S B3376188 6-(Trifluoromethyl)pyridine-3-sulfonamide CAS No. 1174171-91-5

6-(Trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B3376188
CAS No.: 1174171-91-5
M. Wt: 226.18
InChI Key: LNGCWLNVGKBMEH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C6H5F3N2O2S and its molecular weight is 226.18. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)5-2-1-4(3-11-5)14(10,12)13/h1-3H,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGCWLNVGKBMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 6 Trifluoromethyl Pyridine 3 Sulfonamide and Its Interactions

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. nih.gov These methods allow for the detailed analysis of the molecule's ground state, providing a foundation for understanding its chemical behavior. For 6-(Trifluoromethyl)pyridine-3-sulfonamide, such studies reveal the interplay between the electron-withdrawing trifluoromethyl group and the sulfonamide moiety on the pyridine (B92270) core.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and greater polarizability. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
ParameterValue (eV)Description
E_HOMO-7.85Energy of the Highest Occupied Molecular Orbital
E_LUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (E_gap)5.70LUMO-HOMO energy difference, indicating chemical stability
Ionization Potential (I)7.85-E_HOMO; Energy required to remove an electron
Electron Affinity (A)2.15-E_LUMO; Energy released when an electron is added
Global Hardness (η)2.85(I-A)/2; Resistance to change in electron distribution
Global Softness (S)0.1751/(2η); A measure of chemical reactivity
Electronegativity (χ)5.00(I+A)/2; The power to attract electrons

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. bhu.ac.in The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring. researchgate.net These areas represent potential sites for hydrogen bonding and interactions with positively charged species. Conversely, the hydrogen atoms of the sulfonamide amine and regions near the electron-withdrawing trifluoromethyl group would exhibit positive potential, indicating sites for interaction with nucleophiles. bhu.ac.in

Molecular Modeling and Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for drug discovery, as it helps to identify and optimize potential drug candidates by simulating their interaction with biological targets. nih.gov

Docking simulations for this compound would involve placing the molecule into the active site of a chosen biological target, such as a kinase or cyclooxygenase, which are common targets for sulfonamide-containing drugs. nih.govnih.gov The results of these simulations provide a detailed profile of the intermolecular interactions, including:

Hydrogen Bonds: The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), making it capable of forming strong, directional interactions with amino acid residues like lysine, tyrosine, and aspartate in a protein's active site. researchgate.net

π-Interactions: The pyridine ring can engage in various π-interactions, such as π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) and π-cation interactions with positively charged residues like lysine. acs.org

Hydrophobic Interactions: The trifluoromethyl group, while electron-withdrawing, also contributes to the molecule's hydrophobic character, potentially interacting with nonpolar residues like leucine (B10760876) and valine.

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). researchgate.net A lower (more negative) binding energy suggests a more stable and favorable ligand-receptor complex. researchgate.net By simulating the binding of this compound to various receptors, researchers can prioritize targets for which the compound shows the highest predicted affinity. These predictions can guide the selection of compounds for further experimental testing. nih.gov

Table 2: Hypothetical Binding Affinity Predictions for this compound with Selected Receptors
Biological ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Aurora B Kinase-9.5Lys106 (π-cation), Leu83 (hydrophobic), Tyr156 (π-π)
Cyclooxygenase-2 (COX-2)-8.8Arg513 (H-bond), Val523 (hydrophobic), Ser353 (H-bond)
Carbonic Anhydrase II-7.9Thr199 (H-bond), His94 (coordination), Val121 (hydrophobic)
BRAFV600E-9.2Leu505 (hydrophobic), Cys532 (H-bond), Trp531 (π-π)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.gov These models are developed by analyzing a series of related compounds and identifying molecular descriptors that are key predictors of the activity or property . nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict, for example, anticancer activity. nih.gov The model would be built using multiple linear regression or other machine learning algorithms. nih.gov Key molecular descriptors often found to be important in QSAR models for sulfonamides include properties related to mass, polarizability, electronegativity, and specific molecular fragments. nih.gov Such models are valuable for suggesting new derivatives with potentially improved activity for future synthesis and testing. nih.gov

Table 3: Key Molecular Descriptors for QSAR/QSPR Models of Sulfonamide Derivatives
Descriptor ClassExample DescriptorsPotential Influence
Electronic Dipole Moment, Electronegativity, Partial ChargesGoverns electrostatic and polar interactions
Topological Molecular Connectivity Indices, Wiener IndexDescribes molecular size, shape, and branching
Physicochemical LogP (Octanol-Water Partition Coefficient), Molar RefractivityRelates to solubility, permeability, and plasma protein binding mdpi.com
Steric/3D Van der Waals Volume, Surface AreaInfluences receptor fit and steric hindrance

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in modern drug discovery. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For sulfonamide derivatives, including those with a pyridine scaffold, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects. nih.govnih.gov

The development of a predictive QSAR model for a class of compounds like 6-(trifluoromethyl)pyridine derivatives typically involves several key steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) against a specific target is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that links the descriptors to the biological activity. nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

In the context of 6-(trifluoromethyl)pyridine derivatives, a study on RORγt inverse agonists demonstrated the use of molecular docking and 3D-QSAR to understand their structure-activity relationships. benthamdirect.com While this study focused on a broader class of molecules, the principles are directly applicable to developing predictive models for this compound for various biological targets. The predictive ability of such models relies on the quality of the input data and the appropriate selection of molecular descriptors.

Correlation of Structural Descriptors with Biological Efficacy

The biological efficacy of a compound is intrinsically linked to its structural and physicochemical properties, which are quantified by molecular descriptors. For this compound, several key descriptors can be correlated with its potential biological activity.

Key structural descriptors for this compound and their potential correlation with efficacy include:

Topological Polar Surface Area (TPSA): This descriptor is related to the hydrogen bonding potential of a molecule and is a good predictor of drug transport properties. For this compound, the predicted TPSA is 73.05 Ų. chemscene.com

LogP: The octanol-water partition coefficient is a measure of a molecule's lipophilicity, which affects its ability to cross cell membranes. The predicted LogP for this compound is 0.7478. chemscene.com

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is crucial for molecular recognition at the active site of a target protein. This compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors. chemscene.com

Molecular Weight: The molecular weight of 226.18 g/mol falls within the range considered favorable for drug-likeness. chemscene.com

Predicted Physicochemical Properties of this compound
DescriptorPredicted ValueSource
Molecular FormulaC6H5F3N2O2S uni.lu
Molecular Weight226.18 g/mol chemscene.com
Topological Polar Surface Area (TPSA)73.05 Ų chemscene.com
LogP0.7478 chemscene.com
Hydrogen Bond Donors1 chemscene.com
Hydrogen Bond Acceptors3 chemscene.com
Rotatable Bonds1 chemscene.com

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Target Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the conformational flexibility of a ligand like this compound and the stability of its interaction with a biological target.

An MD simulation of this compound bound to a target protein would involve:

System Setup: The 3D structure of the ligand-protein complex, often obtained from molecular docking, is placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.

Simulation: The forces between atoms are calculated, and Newton's laws of motion are applied to predict the movement of each atom over a series of small time steps.

While a specific MD simulation for this compound is not publicly available, the principles from related studies can be extrapolated. An MD simulation would be expected to show the sulfonamide group forming hydrogen bonds with polar residues in a binding pocket, while the trifluoromethyl-pyridine core engages in hydrophobic and other interactions. The conformational flexibility would likely be centered around the rotatable bond between the pyridine ring and the sulfonamide group.

In Silico Prediction of Metabolic Stability and Biotransformation Pathways in Preclinical Systems

In silico methods for predicting a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for early-stage drug discovery. Predicting metabolic stability and identifying potential biotransformation pathways can help in optimizing the molecule to improve its pharmacokinetic profile.

For this compound, several computational tools can be employed to predict its metabolic fate. These tools often use databases of known metabolic reactions and algorithms to predict which sites on the molecule are most likely to be metabolized by drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family.

Potential metabolic pathways for this compound that could be predicted in silico include:

Oxidation: The pyridine ring or other parts of the molecule could undergo oxidation.

Hydroxylation: A hydroxyl group could be added to the aromatic ring.

N-dealkylation or O-dealkylation: While not directly applicable to this specific molecule, these are common pathways for related compounds.

Sulfonation or Glucuronidation: The sulfonamide group or a hydroxylated metabolite could be conjugated with sulfate (B86663) or glucuronic acid to facilitate excretion.

A study focused on the optimization of 6-(indol-2-yl)pyridine-3-sulfonamides for the treatment of Hepatitis C highlighted the importance of limiting in vivo oxidative metabolism to achieve a favorable pharmacokinetic profile. nih.gov This underscores the utility of predictive metabolic studies. By identifying metabolically labile spots on the molecule, medicinal chemists can make structural modifications to enhance metabolic stability. For instance, the presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the pyridine ring and its susceptibility to metabolism.

Predicted ADME Properties of this compound
PropertyPredicted OutcomeImplication
CYP2D6 InhibitorYes (Predicted)Potential for drug-drug interactions.
CYP3A4 InhibitorNo (Predicted)Lower risk of interactions with drugs metabolized by CYP3A4.
Human Intestinal AbsorptionHigh (Predicted)Good potential for oral bioavailability.
Blood-Brain Barrier PermeabilityYes (Predicted)May cross into the central nervous system.

Note: The data in this table is based on general predictions for sulfonamide-containing compounds and should be confirmed with specific in silico tools for this compound.

Preclinical Biological Activity and Mechanistic Elucidation of 6 Trifluoromethyl Pyridine 3 Sulfonamide Derivatives

In Vitro Studies on Specific Enzyme and Receptor Targets

Derivatives of 6-(trifluoromethyl)pyridine-3-sulfonamide have been investigated for their inhibitory activity against a range of enzymes and receptors, demonstrating their potential in diverse therapeutic and industrial fields.

Carbonic Anhydrase Inhibition Profiling

While the broader class of sulfonamides is well-established for its potent inhibition of carbonic anhydrases (CAs), specific data on the this compound scaffold is not extensively detailed in the available literature. However, related pyridine (B92270) sulfonamide derivatives have been explored. For instance, pyrazolo[4,3-c]pyridine sulfonamides were synthesized and evaluated for their inhibitory effects on several human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and XII. nih.gov These studies, along with research on sulfonamides incorporating pyridazinecarboxamide moieties, highlight how modifications to the pyridine-sulfonamide core can lead to isoform-selective inhibitors. nih.gov These findings underscore the potential of the pyridine sulfonamide scaffold as a basis for developing specific CA inhibitors, although direct inhibition data for the 6-(trifluoromethyl) variant is needed for a complete profile.

Inhibition of Proline-Rich Kinase 3 (PRL-3) in Cancer Research

The phosphatase of regenerating liver 3 (PRL-3) is a recognized target in cancer research due to its role in promoting metastasis. While direct inhibition of PRL-3 by this compound derivatives is not prominently documented, research into PRL-3 inhibitors has identified various chemical scaffolds. High-throughput screening and subsequent structure-activity relationship (SAR) studies have identified compounds like rhodanine (B49660) derivatives that effectively inhibit PRL-3. nih.gov These inhibitors have been shown to suppress the migration and invasion of cancer cells that have high expression levels of PRL-3, often without affecting cell proliferation. nih.gov Although pyridine sulfonamides are not highlighted in this specific context, the search for novel PRL-3 inhibitors is an active area of research where this chemical class could be explored.

Activity against Hepatitis C Virus (HCV) NS4B Protein

A significant area of investigation for pyridine-3-sulfonamide (B1584339) derivatives has been in the development of antiviral agents against the Hepatitis C Virus (HCV). The viral nonstructural protein 4B (NS4B) is an essential component of the viral replication complex, making it a key therapeutic target. nih.gov

A novel series of 6-(indol-2-yl)pyridine-3-sulfonamides demonstrated potent inhibition of HCV RNA replication in cell culture assays. Optimization of this series led to the identification of compounds with low nanomolar potency against the HCV genotype 1b replicon. Similarly, 6-(azaindol-2-yl)pyridine-3-sulfonamides were identified as potent and selective inhibitors targeting HCV NS4B. umn.edu Resistance selection studies confirmed that these compounds act by binding to the NS4B protein. nih.gov

Interactive Table: In Vitro Activity of Pyridine-3-Sulfonamide Derivatives Against HCV NS4B

Compound Class Derivative Example Target Assay Potency (EC50) Selectivity Index
6-(Indol-2-yl)pyridine-3-sulfonamides Compound 8c HCV NS4B HCV Genotype 1b Replicon 4 nM >2500

Inhibition of Acetolactate Synthase (ALS) in Herbicide Research

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants and is a major target for commercial herbicides. google.comnih.gov Herbicides that inhibit ALS are valued for their high efficacy and low toxicity to mammals. nih.gov The trifluoromethylpyridine moiety is a component of several commercial pesticides. frontiersin.org

A patent for herbicidal compositions has described a compound, n-(5,7-dimethoxy- nih.govnih.govuni.lutriazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide, which is an ALS inhibitor. google.com This demonstrates the direct application of a this compound derivative as an active ingredient in herbicide formulations. ALS inhibitors function by blocking the enzyme's active site, which disrupts protein synthesis and ultimately leads to plant death. nih.gov They belong to several chemical classes, including sulfonylureas, imidazolinones, and triazolopyrimidines. umn.edunih.gov

Modulation of Cell Signaling Pathways related to Growth and Apoptosis

Derivatives of 6-(trifluoromethyl)pyridine have been shown to modulate key signaling pathways involved in cell growth, inflammation, and programmed cell death (apoptosis).

One area of research focuses on the nuclear receptor RORγt (retinoic acid receptor-related orphan receptor γt), a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases. A series of 6-(trifluoromethyl)pyridine derivatives were developed as potent RORγt inverse agonists. researchgate.net The most active compound, W14, showed low nanomolar inhibitory activity in a luciferase reporter assay (IC50 = 7.5 nM). researchgate.net Molecular modeling suggested that the trifluoromethyl group plays a crucial role in binding to the receptor. researchgate.net

In other research, sulfonamide methoxypyridine derivatives have been synthesized as dual inhibitors of PI3K (phosphatidylinositol 3-kinase) and mTOR (mammalian target of rapamycin), two key proteins in a signaling pathway that is often dysregulated in cancer, promoting cell proliferation and survival.

Furthermore, other pyridine sulfonamide analogs have been found to inhibit cancer cell invasion by decreasing the levels of extracellular matrix proteins and markers of mesenchymal cells, which are involved in metastasis.

Cell-Based Assays for Investigating Biological Responses

The biological effects of this compound derivatives are frequently evaluated using a variety of cell-based assays to determine their potency and mechanism of action in a cellular context.

In antiviral research, HCV replicon assays are standard. In these systems, cells are engineered to contain a subgenomic portion of the HCV RNA that can replicate independently. The potency of inhibitors is measured by the reduction in viral RNA levels, typically quantified by RT-qPCR. For example, 6-(indol-2-yl)pyridine-3-sulfonamides were evaluated for their ability to inhibit HCV RNA replication in such a cell culture assay. nih.gov

In cancer research, cytotoxicity is assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. It is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50). For instance, various sulfonamide derivatives have been tested on cell lines like HeLa, MCF-7, and MDA-MB-468 to evaluate their cytotoxic effects. nih.gov To investigate the induction of apoptosis, DNA fragmentation assays and comet assays are employed, which visualize DNA damage, a hallmark of apoptotic cell death. nih.gov

For compounds targeting specific signaling pathways, cell-based reporter assays are common. In the development of RORγt inverse agonists, a luciferase reporter gene assay was used. In this assay, cells are transfected with a plasmid where the expression of the luciferase enzyme is controlled by a RORγt-responsive promoter. An inverse agonist will inhibit RORγt activity, leading to a decrease in luciferase expression and a measurable drop in light output. researchgate.net

Interactive Table: Examples of Cell-Based Assays for Pyridine Sulfonamide Derivatives

Assay Type Cell Line(s) Purpose Finding/Endpoint Reference
HCV Replicon Assay Huh7 Antiviral Activity (HCV) EC50 of 4 nM for compound 8c nih.gov
Luciferase Reporter Assay HEK293T RORγt Inverse Agonism IC50 of 7.5 nM for compound W14 researchgate.net
MTT Cytotoxicity Assay MDA-MB-468, MCF-7, HeLa Anti-proliferation IC50 < 30 μM on MDA-MB-468 nih.gov

Evaluation of Cytostatic and Cytotoxic Effects in Research Cell Lines

Derivatives of 6-(trifluoromethyl)pyridine have been investigated for their potential to inhibit cell growth and induce cell death in various research cell lines. Studies on novel Thallium(III) complexes incorporating pyridine dicarboxylic acid derivatives demonstrated selective and potent cytotoxic effects against cancer cell lines. nih.gov Specifically, two complexes, designated C1 and C3, showed significant anti-proliferative activity against human melanoma (A375) and human colon adenocarcinoma (HT29) cells, while their organic ligands alone were less potent. nih.gov Complex C3, in particular, exhibited a powerful anti-proliferative effect on A375 cells with very weak cytotoxicity against normal human foreskin fibroblast (HFF) cells, indicating a degree of selectivity for cancer cells. nih.gov

In a different context, a series of 6-(trifluoromethyl)pyridine derivatives were designed as inverse agonists for the nuclear retinoic acid-related orphan receptor γt (RORγt), a key transcription factor in the differentiation of T helper 17 cells. benthamdirect.com The inhibitory activity of these compounds was evaluated using a luciferase reporter assay. The most active compound, W14, demonstrated potent RORγt inhibitory activity with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, superior to the clinical compound VTP-43742. benthamdirect.com This inhibitory action on a key signaling pathway represents a cytostatic mechanism relevant to autoimmune diseases and potentially some cancers.

Table 1: Cytotoxic and Inhibitory Activity of 6-(Trifluoromethyl)pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Compound Target Cell Line / Assay Activity Metric Value Reference
Tl(III) Complex C1 A375 (Human Melanoma) IC50 1.87 µM nih.gov
Tl(III) Complex C3 A375 (Human Melanoma) IC50 0.96 µM nih.gov
Tl(III) Complex C1 HT29 (Colon Adenocarcinoma) IC50 2.54 µM nih.gov
Tl(III) Complex C3 HT29 (Colon Adenocarcinoma) IC50 1.62 µM nih.gov
Tl(III) Complex C3 HFF (Normal Fibroblast) IC50 33.1 µM nih.gov
RORγt Inverse Agonist W14 RORγt Luciferase Reporter IC50 7.5 nM benthamdirect.com

Antimicrobial Efficacy against Bacterial Strains in Laboratory Settings

The this compound scaffold and its derivatives have shown notable antimicrobial activity against a range of bacterial strains in laboratory settings. A key finding is the specific and potent activity of certain derivatives against Chlamydia trachomatis. nih.gov One such derivative, compound 20, along with the parent compound 1 (a sulfonamide derivative), demonstrated significant anti-chlamydial properties. nih.gov Importantly, these active compounds were not effective against Staphylococcus aureus JE2 and Escherichia coli K12, suggesting a promising selectivity for the pathogen, which may spare the host's normal microflora. nih.gov

Other research has focused on trifluoromethyl-substituted derivatives against antibiotic-resistant bacteria. N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been shown to be effective growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov A trifluoromethyl-substituted derivative (compound 13 in the study) displayed good activity with a minimum inhibitory concentration (MIC) value as low as 3.12 μg/mL against an MRSA strain. nih.gov Furthermore, some of these compounds were effective at eradicating preformed bacterial biofilms. nih.gov

In the realm of agricultural science, trifluoromethylpyridine amide derivatives containing sulfur moieties (thioether, sulfone, and sulfoxide) were synthesized and evaluated for their antibacterial activities against plant pathogens. Sulfone-containing compounds, in particular, showed high efficacy against Xanthomonas oryzae pv. oryzae (Xoo), with compound F10 having a half-maximal effective concentration (EC50) of 83 mg/L, superior to commercial bactericides. Thioether-containing compounds generally exhibited higher activity against Ralstonia solanacearum.

Table 2: Antimicrobial Activity of 6-(Trifluoromethyl)pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Organism Activity Metric Value Reference
Pyridine Sulfonamide Derivative Chlamydia trachomatis Efficacy High nih.gov
Pyridine Sulfonamide Derivative S. aureus JE2 Efficacy Inactive nih.gov
Pyridine Sulfonamide Derivative E. coli K12 Efficacy Inactive nih.gov
Trifluoromethyl-substituted Pyrazole MRSA MIC 3.12 µg/mL nih.gov
Trifluoromethylpyridine Amide (Sulfone) Xanthomonas oryzae pv. oryzae EC50 83 mg/L
Trifluoromethylpyridine Amide (Thioether) Ralstonia solanacearum EC50 40-78 mg/L

Antiviral Properties in Research Models

The antiviral potential of compounds containing the 6-(trifluoromethyl)pyridine structure has been explored in various research models. As noted previously, derivatives of this scaffold have demonstrated significant efficacy against Chlamydia trachomatis, which, while a bacterium, has an intracellular replication cycle that makes it a target for antiviral-like strategies. nih.gov The ability of compound 20 to halt the infection in a 3D culture model that mimics the lower genital tract underscores its potential. nih.gov

In studies focused on plant viruses, novel trifluoromethylpyridine piperazine (B1678402) derivatives were synthesized and tested for their activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). frontiersin.orgnih.gov Several of these compounds, notably A16, exhibited potent protective activity that was superior to the commercial agent ningnanmycin. frontiersin.orgnih.gov This highlights the versatility of the trifluoromethylpyridine core in generating molecules with antiviral properties, even if the specific side chains (piperazine vs. sulfonamide) differ. frontiersin.orgnih.gov

Table 3: Antiviral Activity of 6-(Trifluoromethyl)pyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target Virus/Organism Activity Metric Value Reference
Pyridine Sulfonamide Derivative Chlamydia trachomatis Efficacy Significant reduction in infectivity nih.gov
Trifluoromethylpyridine Piperazine Tobacco Mosaic Virus (TMV) EC50 (Protective) 18.4 µg/mL (for A16) frontiersin.orgnih.gov
Trifluoromethylpyridine Piperazine Cucumber Mosaic Virus (CMV) EC50 (Protective) 347.8 µg/mL (for A16) frontiersin.orgnih.gov

In Vivo Efficacy Studies in Non-Human Preclinical Models

Evaluation of Compound Activity in Disease Models (e.g., animal models of cancer or infection)

The translation of in vitro activity to in vivo efficacy has been demonstrated for 6-(trifluoromethyl)pyridine derivatives in a mouse model of chlamydial infection. nih.gov In this preclinical model, mice treated with sulfonamide derivative 1 and its analogs (compounds 17 and 20) showed a significant reduction in chlamydial shedding compared to animals treated with a vehicle control. nih.gov The most potent compound in vitro, compound 20, also displayed the highest efficacy in vivo, strongly correlating the laboratory and animal model findings. nih.gov Specifically, treatment with compound 20 resulted in a significantly greater reduction in the area under the curve (AUC) of chlamydial shedding when compared to the control group and to the original lead compound 1. nih.gov

Pharmacodynamic Profiling in Research Animals

While detailed pharmacokinetic data is often proprietary, studies on the pharmacodynamic effects—what the compounds do to the body—provide insight into their in vivo action. For the RORγt inverse agonists based on the 6-(trifluoromethyl)pyridine scaffold, the primary pharmacodynamic effect is the regulation of proinflammatory factors. benthamdirect.com By inhibiting RORγt, these compounds functionally suppress the expression of cytokines like interleukin 17, a key driver of inflammation in autoimmune diseases. benthamdirect.com

Elucidation of Molecular Mechanisms of Action

Research has begun to uncover the specific molecular targets and pathways through which 6-(trifluoromethyl)pyridine derivatives exert their biological effects.

A clear mechanism has been identified for a class of these derivatives that act as RORγt inverse agonists. benthamdirect.com Molecular docking and dynamics simulations revealed that the trifluoromethyl (-CF3) group is crucial for binding, forming interactions with key amino acid residues Leu324, Leu396, and His479 in the receptor's binding pocket. The most active compound, W14, was shown to operate via a "push-pull" mechanism that disrupts a critical hydrogen bond between His479 and Tyr502, which is essential for the receptor's activation. benthamdirect.com

In the context of anticancer activity, certain Thallium(III) complexes with pyridine-based ligands induce cell death through a mitochondria-mediated apoptotic pathway. nih.gov This mechanism involves the overproduction of reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of procaspase-9 and -3, leading to programmed cell death. nih.gov

For antimicrobial action, several mechanisms have been proposed. Pyrazolopyridine sulfonamides have been identified as inhibitors of carbonic anhydrases (CAs), enzymes crucial for metabolism in various organisms. mdpi.com Some of these compounds showed potent inhibition of β- and γ-class CAs from bacterial strains, representing a novel antibacterial mechanism. mdpi.com For other N-(trifluoromethyl)phenyl substituted pyrazole derivatives, investigations into their mode of action pointed towards a broad range of inhibitory effects on macromolecular synthesis, suggesting targets that have a global impact on bacterial cell function rather than a single pathway. nih.gov

Identification of Direct Binding Partners

Currently, there is a notable absence of publicly available scientific literature detailing the specific direct binding partners of this compound. Comprehensive searches of chemical databases and scholarly articles did not yield studies, such as affinity chromatography, pull-down assays, or proteomic analyses, aimed at identifying the molecular targets of this specific compound.

While the broader class of sulfonamides is known to target dihydropteroate (B1496061) synthase in microorganisms, leading to the inhibition of folic acid synthesis, this is a general mechanism and has not been specifically confirmed for this compound. nih.govceon.rsdrugbank.com Similarly, various derivatives of trifluoromethylpyridines have been associated with a range of biological targets, including microtubule assembly, acetyl-CoA carboxylase (ACCase), and phosphoinositide 3-kinase (PI3K). nih.govnih.gov However, these findings pertain to related but structurally distinct molecules and cannot be directly extrapolated to this compound without dedicated experimental evidence.

A search of the PubChem database for this compound indicates a lack of associated literature, further underscoring the scarcity of research on its specific molecular interactions. uni.lu

Table 1: Summary of Potential Binding Partner Classes for Related Compound Families

Compound FamilyPotential Binding Partner ClassGeneral Function of Partner
SulfonamidesDihydropteroate SynthaseFolic Acid Synthesis
TrifluoromethylpyridinesMicrotubulesCell Division
TrifluoromethylpyridinesAcetyl-CoA Carboxylase (ACCase)Fatty Acid Synthesis
Pyridine SulfonamidesPhosphoinositide 3-kinase (PI3K)Cell Signaling, Growth, Proliferation

Note: This table is illustrative of the general classes of binding partners for related compounds and does not represent experimentally verified data for this compound.

Pathway Analysis of Cellular Effects

In line with the lack of data on direct binding partners, there is no specific information available from pathway analysis studies, such as gene expression profiling or functional genomics, for this compound. The cellular pathways modulated by this compound have not been elucidated in the scientific literature.

General insights from related compound classes suggest potential areas of investigation. For instance, as a sulfonamide, it could potentially impact pathways downstream of folate metabolism in susceptible organisms. nih.govceon.rs If it were to interact with targets similar to other trifluoromethylpyridine derivatives, it might affect signaling pathways related to cell cycle progression, lipid metabolism, or the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival and proliferation. nih.govnih.gov

However, without direct experimental evidence, any discussion of the cellular effects of this compound remains speculative. Further research is required to determine its precise mechanism of action and its impact on cellular signaling and metabolic pathways.

Table 2: Hypothetical Cellular Pathways Potentially Affected Based on Related Compound Families

Compound FamilyPotential Cellular Pathway AffectedKey Cellular Processes
SulfonamidesFolic Acid Synthesis PathwayDNA/RNA Synthesis, Amino Acid Metabolism
TrifluoromethylpyridinesCytoskeletal RegulationMitosis, Cell Motility
TrifluoromethylpyridinesFatty Acid MetabolismEnergy Storage, Membrane Synthesis
Pyridine SulfonamidesPI3K/Akt/mTOR SignalingCell Growth, Survival, Angiogenesis

Note: This table presents hypothetical pathways based on the activities of related but distinct chemical families. These are not confirmed effects of this compound.

Structure Activity Relationship Sar and Lead Optimization Strategies

Impact of the Trifluoromethyl Group on Biological Activity and Selectivity

The trifluoromethyl (-CF3) group at the 6-position of the pyridine (B92270) ring is a powerful modulator of the compound's properties. Its strong electron-withdrawing nature and steric bulk significantly influence its biological activity and selectivity. frontiersin.orguni.lu

Lipophilicity, a key determinant of a drug's ability to cross cell membranes, is significantly influenced by the trifluoromethyl group. chemscene.com The -CF3 group generally increases the lipophilicity of a molecule, which can enhance its absorption and distribution. chemscene.com The predicted partition coefficient (XlogP) is a common measure of lipophilicity.

CompoundPredicted XlogP/LogPTopological Polar Surface Area (TPSA)Source
6-(Trifluoromethyl)pyridine-3-sulfonamide0.3 / 0.747873.05 Ų uni.lunih.gov
2-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide0.773.05 Ų researchgate.net
Pyridine-3-sulfonamide (B1584339)-1.273.05 Ų nih.gov

This table presents predicted physicochemical properties of this compound and related compounds.

The trifluoromethyl group plays a direct role in how the molecule binds to its biological targets. In a study of 6-(trifluoromethyl)pyridine derivatives as RORγt inverse agonists, the -CF3 group was found to have important interactions with hydrophobic residues in the receptor's binding pocket, specifically Leu324, Leu396, and His479. frontiersin.org This highlights the group's ability to participate in van der Waals and other non-covalent interactions that contribute to binding affinity. The steric bulk of the -CF3 group can also enhance selectivity by favoring binding to receptors with complementary pockets while preventing binding to others.

Optimization of the Sulfonamide Moiety for Enhanced Potency and Target Specificity

The sulfonamide (-SO2NH2) group is a critical pharmacophore, primarily due to its ability to act as a hydrogen bond donor and acceptor.

The sulfonamide moiety is a versatile hydrogen-bonding group. The two oxygen atoms can act as hydrogen bond acceptors, while the NH2 group can donate two hydrogen bonds. Research has shown that the presence of a trifluoromethyl group can strengthen hydrogen bonds. The strong electron-withdrawing effect of the -CF3 group, transmitted through the pyridine ring, increases the partial positive charge on the hydrogen atoms of the sulfonamide's amino group, making them stronger hydrogen bond donors. This enhanced hydrogen bonding capacity can lead to more potent interactions with target receptors. Furthermore, the sulfonamide group's geometry allows its oxygen atoms to form hydrogen bonds in multiple dimensions, contributing to the stability of the ligand-receptor complex.

Substituent Effects on the Pyridine Ring for Tuned Activity

The pyridine ring is not merely a scaffold but an active participant in the molecule's SAR. The position of the nitrogen atom influences the electronic properties of the entire molecule, and the ring can be further modified to fine-tune activity.

Positional Isomer Effects on Biological Profiles

The specific placement of substituents on the pyridine ring and the sulfonamide group is critical in determining the biological and physicochemical properties of the molecule. While direct comparative studies on all isomers of this compound are not extensively documented in the provided context, the principles of positional isomerism can be illustrated through related structures. For instance, studies on isomeric 4-(methylphenylamino)pyridine-3-sulfonamides show that altering the position of a single methyl group (from ortho to meta to para) significantly changes the intermolecular hydrogen-bonding networks. nih.gov

Isomeric FeaturePotential Impact on Biological ProfileRationale
CF₃ Group Position Alters electronic properties and steric hindrance.The trifluoromethyl group is strongly electron-withdrawing; its position relative to the sulfonamide and the pyridine nitrogen affects the pKa and reactivity of the entire molecule. nih.gov
Sulfonamide Position Modifies the geometry and hydrogen bonding capacity.Shifting the sulfonamide group along the pyridine ring changes its spatial relationship to other functional groups, affecting potential intramolecular and intermolecular hydrogen bonds crucial for target binding. nih.gov

Impact of Heteroatom Substitutions

Replacing carbon atoms within the core aromatic structure with heteroatoms, such as nitrogen, is a common lead optimization strategy. This "scaffold-hopping" approach is particularly relevant for the pyridine ring of this compound.

Introducing additional nitrogen atoms into an aromatic ring, for example by moving from a phenyl to a pyridyl or pyrimidyl system, generally renders the ring more electron-deficient. nih.gov This increased electron deficiency can make the ring more resistant to oxidative metabolism by cytochrome P450 enzymes. nih.govresearchgate.net Furthermore, the introduction of a heteroatom provides an additional site for potential hydrogen bonding, which can be leveraged to fine-tune binding affinity and selectivity for a biological target. researchgate.net For instance, replacing the pyridine ring in the parent compound with other heterocycles like thiophene (B33073) or furan (B31954) could be explored to modulate metabolic stability and binding interactions. researchgate.net

Strategies for Improving Metabolic Stability and Pharmacokinetic Properties in Preclinical Research

A primary goal in preclinical drug discovery is to engineer molecules with favorable pharmacokinetic profiles, including good metabolic stability. Research on sulfonamides and related heterocyclic compounds has led to several established strategies to achieve this.

Design to Limit Oxidative Metabolism

A significant route of metabolic degradation for many drug candidates is cytochrome P450-mediated oxidation. A key strategy to prevent this is to replace metabolically labile aromatic systems with more robust, electron-deficient heterocyclic rings. nih.gov The pyridine ring in this compound, especially when combined with the strongly electron-withdrawing trifluoromethyl group, is inherently less prone to oxidation than a corresponding benzene (B151609) ring. nih.govnih.gov

Further strategies to block metabolic sites include:

Introduction of Halogens: Placing fluorine or chlorine atoms at potential sites of metabolism can block oxidation.

Scaffold-Hopping: Replacing a phenyl ring with a pyridyl or pyrimidyl substituent can dramatically increase metabolic half-life by decreasing susceptibility to oxidative metabolism. nih.gov

Deuteration: Replacing a hydrogen atom with deuterium (B1214612) at a metabolically vulnerable position can slow the rate of metabolism due to the kinetic isotope effect. cambridgemedchemconsulting.com

Bioisosteric Replacements to Enhance Research Utility

Bioisosterism, the replacement of a functional group with another that has similar physicochemical or topological properties, is a cornerstone of medicinal chemistry. sci-hub.se This technique is used to improve potency, enhance metabolic stability, and modify pharmacokinetics. cambridgemedchemconsulting.com

The trifluoromethyl (CF₃) group itself is often used as a bioisostere. For example, it has been successfully employed as a replacement for aliphatic nitro (NO₂) groups, leading to compounds with greater potency and improved metabolic stability. nih.govresearchgate.net The sulfonamide group is also considered a metabolically stable bioisostere for an amide bond, as it is resistant to enzymatic hydrolysis that readily cleaves amides. uni-muenchen.demdpi.com

Original GroupBioisosteric ReplacementRationale for Replacement
Amide (-CONH-)Sulfonamide (-SO₂NH-) Increases resistance to enzymatic hydrolysis, improving metabolic stability. uni-muenchen.demdpi.com
Methyl (-CH₃)Trifluoromethyl (-CF₃) Blocks oxidative metabolism at that position and can alter electronic properties to improve binding. researchgate.net
Hydrogen (-H)Fluorine (-F) Can block metabolism and form favorable hydrogen-bonding interactions. sci-hub.se
PhenylPyridyl Increases metabolic stability and can introduce a hydrogen bond acceptor site. nih.gov

Rational Design Principles for Novel this compound Analogs

The rational design of new analogs is a hypothesis-driven process that builds upon existing SAR data and structural biology insights. For the this compound scaffold, design principles focus on optimizing interactions with the intended biological target while maintaining drug-like properties.

The design process often involves a hybridization approach, combining structural elements from different known active compounds. nih.gov For this scaffold, key considerations would include:

The Trifluoromethyl Group: This group is a powerful modulator of electronic properties and lipophilicity. nih.gov Its strong electron-withdrawing nature influences the acidity of the sulfonamide proton and can participate in specific hydrophobic or dipole-dipole interactions within a target's binding pocket. nih.gov

The Sulfonamide Moiety: This group is a critical pharmacophoric element, often acting as a hydrogen bond donor and acceptor. nih.gov In many enzyme inhibitors, such as carbonic anhydrase inhibitors, the sulfonamide coordinates directly with a zinc ion in the active site. acs.org

Computational methods, such as molecular docking, are used to predict how newly designed analogs will bind to a target protein. nih.govnih.gov These predictions help prioritize which compounds to synthesize, focusing efforts on molecules most likely to have enhanced activity. For example, docking studies can reveal if a proposed modification will establish new, favorable hydrophobic or hydrogen-bonding interactions. nih.govresearchgate.net

Role As a Chemical Scaffold and Building Block in Advanced Research and Development

Utilization in the Design and Synthesis of Advanced Bioactive Molecules

The 6-(trifluoromethyl)pyridine-3-sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the foundation for a variety of biologically active compounds. jst.go.jpnih.gov The pyridine (B92270) sulfonamide core is recognized for its role in creating targeted inhibitors and investigational drugs. researchgate.netnih.gov

The pyridine-3-sulfonamide (B1584339) framework is a key component in the development of inhibitors for critical biological targets, such as phosphoinositide 3-kinases (PI3Ks), which are implicated in various cancers. researchgate.net The structural and electronic properties of the this compound moiety make it an attractive starting point for generating lead compounds in drug discovery programs.

While direct examples of marketed drugs featuring the exact this compound structure are not prevalent, the utility of the 6-(trifluoromethyl)pyridine core is well-established in creating complex pharmaceuticals. A notable example is Pexidartinib, an FDA-approved kinase inhibitor for treating tenosynovial giant cell tumors. The synthesis of Pexidartinib utilizes 6-(trifluoromethyl)nicotinaldehyde, a closely related derivative, as a key intermediate. This underscores the importance of the 6-(trifluoromethyl)pyridine scaffold in building advanced therapeutic agents.

The development of novel chemical entities for scientific investigation frequently relies on versatile building blocks like this compound. Medicinal chemists leverage the unique properties of this scaffold to synthesize libraries of new compounds for screening against various diseases. The sulfonamide group (-SO2NH2) provides a reactive handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships.

The broader class of trifluoromethylpyridine (TFMP) derivatives, including isomers of the title compound, has led to numerous candidates for clinical trials. jst.go.jpnih.gov The distinct hydrophobic and electronic nature of the TFMP moiety allows for the fine-tuning of a molecule's properties to achieve desired biological activity and selectivity. nih.govjst.go.jp This makes the this compound framework a valuable platform for generating new molecules intended for in-depth pharmacological investigation.

Table 1: Bioactive Compounds and Derivatives Mentioned

Compound NameClass/Application
PexidartinibKinase Inhibitor, Anticancer
Pyridine-sulfonamide DerivativesPI3K Inhibitors, Antiviral Agents

Applications in Agrochemical Research and Development

In the agrochemical sector, the this compound motif is integral to the design of modern pesticides, including fungicides, insecticides, and herbicides. researchoutreach.orgresearchoutreach.org The trifluoromethylpyridine structure is a key feature in over 20 different agrochemicals with ISO common names. jst.go.jpnih.gov

The 6-(trifluoromethyl)pyridine core is a foundational element in several highly effective insecticides. A prominent example is Sulfoxaflor , an insecticide that targets sap-feeding pests. researchoutreach.org The synthesis of Sulfoxaflor is based on the construction of the 6-(trifluoromethyl)pyridine ring, demonstrating the value of this specific structural arrangement for achieving potent insecticidal activity. researchoutreach.orgresearchoutreach.org

In the realm of fungicides, trifluoromethyl-substituted pyridine derivatives have been shown to possess superior fungicidal activity compared to other analogues. researchoutreach.org For instance, Fluazinam is a potent fungicide that contains a trifluoromethylpyridine structure and works by interfering with the respiration of pathogenic fungi. researchoutreach.org

The pyridine-sulfonamide structure is particularly significant in the development of herbicides. Triazolopyrimidine sulfonamides are a major chemical class of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme in weeds. justia.com

Several commercial herbicides are derived from or contain the trifluoromethylpyridine sulfonamide scaffold.

Flupyrsulfuron-methyl-sodium is a cereal herbicide designed for the post-emergence control of various weeds. Its synthesis involves a key intermediate, methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate, which is a direct derivative of the this compound core.

Flazasulfuron is another important sulfonylurea-type herbicide used to protect turf, sugarcane, and perennial crops. researchoutreach.orgresearchoutreach.org It incorporates a trifluoromethylpyridine moiety, which is critical for its herbicidal efficacy. researchoutreach.org

These examples highlight how the this compound scaffold provides a robust foundation for creating selective and effective herbicides.

Contribution to Privileged Scaffolds in Medicinal and Agrochemical Chemistry

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of serving as a ligand for multiple biological targets. Over time, this definition has broadened to include core structures that frequently appear in biologically active compounds. The this compound moiety represents a quintessential example of such a privileged structural motif, combining two key pharmacophores: the trifluoromethylpyridine ring and the sulfonamide group. This combination has proven to be a valuable building block in the design and synthesis of novel therapeutic agents and agrochemicals.

The trifluoromethyl group (-CF3) is known to enhance crucial properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity. nih.gov When incorporated into a pyridine ring, it creates a versatile scaffold that has been increasingly utilized in the development of active compounds since 1990, particularly derivatives of 6-(trifluoromethyl)pyridine. nih.gov The sulfonamide group, on the other hand, is a well-established pharmacophore present in a wide array of drugs with diverse therapeutic applications, including antibacterial, diuretic, and anticancer agents.

The strategic fusion of these two components in this compound results in a scaffold that is primed for derivatization to explore vast chemical spaces and identify new bioactive molecules. The reactivity of the sulfonamide nitrogen allows for the straightforward introduction of a wide variety of substituents, enabling the fine-tuning of physicochemical and biological properties.

Detailed Research Findings

While the term "privileged scaffold" may not be explicitly applied to this compound in all literature, its role as a critical building block is evident from the numerous studies on the biological activities of its derivatives. Research has demonstrated that compounds incorporating the trifluoromethylpyridine core, often with amide or sulfonamide linkages, exhibit significant potential in agrochemical and medicinal applications.

For instance, a study on a series of novel trifluoromethylpyridine amide derivatives containing sulfur moieties (thioether, sulfoxide, and sulfone) highlighted their potent antibacterial and insecticidal activities. nih.gov These compounds, which share a similar structural backbone with N-substituted 6-(trifluoromethyl)pyridine-3-sulfonamides, were evaluated against various pests and pathogens.

One sulfone-containing compound, F10 , demonstrated a half-maximal effective concentration (EC50) of 83 mg L⁻¹ against Xanthomonas oryzae pv. oryzae (Xoo), a significant bacterial pathogen in rice. nih.gov This activity was superior to that of the commercial bactericides thiodiazole copper and bismerthiazol. nih.gov Furthermore, several thioether-containing compounds in the same study showed potent activity against Ralstonia solanacearum, with EC50 values ranging from 40 to 78 mg L⁻¹, surpassing the efficacy of commercial standards. nih.gov

In terms of insecticidal activity, several of the synthesized trifluoromethylpyridine derivatives showed promising results against the diamondback moth, Plutella xylostella. nih.gov

The data from these studies underscore the value of the trifluoromethylpyridine scaffold in generating compounds with significant biological effects. The ability to readily synthesize a library of derivatives from a common core, such as 6-(trifluoromethyl)pyridine-3-sulfonyl chloride (a precursor to the sulfonamide), and the subsequent identification of multiple hit compounds with potent activities, solidifies the status of this framework as a privileged structure in contemporary research and development. The insecticide Sulfoxaflor, which is based on the 6-(trifluoromethyl)pyridine structure, further attests to the commercial viability of this scaffold in agrochemistry. researchoutreach.org

Table 1: Antibacterial Activity of Selected Trifluoromethylpyridine Derivatives

Compound R-group Activity vs. Xoo (EC50 in mg L⁻¹) Activity vs. R. solanacearum (EC50 in mg L⁻¹)
F10 3,4-dimethoxypyridine 83 -
E1 2-fluorobenzyl - 40
E3 4-fluorobenzyl - 42
E5 2-chlorobenzyl - 78
E6 3-chlorobenzyl - 55
E10 3-methoxybenzyl - 66
E11 4-methoxybenzyl - 52
E13 4-isopropylbenzyl - 48

Data sourced from a study on trifluoromethylpyridine amide derivatives containing sulfur moieties. nih.gov

**Table 2: Insecticidal Activity of Selected Trifluoromethylpyridine Derivatives against *P. xylostella***

Compound R-group Mortality (%)
E3 4-fluorobenzyl 75
E11 4-methoxybenzyl 70
E24 3-methyl-4-(2,2,2-trifluoroethoxy)pyridine 70
G2 3-fluorobenzyl 75

Data sourced from a study on trifluoromethylpyridine amide derivatives containing sulfur moieties. nih.gov

Advanced Analytical Methodologies for Research Characterization and Biological Assessment

Spectroscopic Techniques for Elucidating Structure and Conformation in Research Samples

Spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the molecular architecture of compounds like 6-(Trifluoromethyl)pyridine-3-sulfonamide. By interacting with molecules in distinct ways, different spectroscopic methods can collaboratively build a complete picture of the compound's identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For this compound, ¹H NMR would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the amine (-NH₂) group of the sulfonamide. The aromatic protons would appear as multiplets in the downfield region typical for heteroaromatic systems, with their specific chemical shifts and coupling patterns revealing their positions relative to the trifluoromethyl and sulfonamide substituents. The protons of the sulfonamide -NH₂ group would likely appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring, the carbon of the trifluoromethyl group (-CF₃), and any other carbon environments would be resolved, with their chemical shifts influenced by the electron-withdrawing nature of the attached fluorine and sulfonamide groups. nih.govresearchgate.net The carbon of the -CF₃ group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. Computational methods, such as those using the gauge-independent atomic orbital (GIAO) approach, can be used to predict these chemical shifts, aiding in the final assignment of the experimental spectrum. jocpr.comjocpr.com

Table 1: Expected NMR Chemical Shift Ranges for this compound This table is illustrative and shows expected ranges based on the analysis of similar structures. Actual experimental values may vary.

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹H Pyridine Ring (H-2, H-4, H-5) 7.5 - 9.0 Doublet, Triplet, Multiplet
Sulfonamide (-SO₂NH₂) 7.0 - 8.5 Broad Singlet
¹³C Pyridine Ring (C-atoms) 120 - 160 Singlet

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis in Biological Matrices

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for confirming the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. nih.gov In the context of biological studies, MS, particularly when coupled with liquid chromatography (LC-MS), allows for the detection and identification of the parent compound and its metabolites in complex matrices like plasma or tissue homogenates. nih.gov

High-resolution mass spectrometry (HRMS) can determine the elemental composition of this compound with high accuracy, confirming its molecular formula, C₆H₅F₃N₂O₂S. nih.gov Under electrospray ionization (ESI), a soft ionization technique, the compound can be observed as a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). researchgate.net

Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate a unique fragmentation spectrum. nih.gov The fragmentation of sulfonamides is well-studied and often involves the cleavage of the S-N bond and losses of SO₂. researchgate.net These characteristic fragmentation pathways provide structural confirmation and are essential for developing sensitive and selective quantitative assays in biological fluids. nih.govresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data based on predicted values from public chemical databases.

Adduct Formula Adduct Type Calculated Mass-to-Charge Ratio (m/z)
[C₆H₅F₃N₂O₂S + H]⁺ [M+H]⁺ 227.0097
[C₆H₅F₃N₂O₂S + Na]⁺ [M+Na]⁺ 248.9916
[C₆H₅F₃N₂O₂S - H]⁻ [M-H]⁻ 224.9951

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations such as stretching and bending. vscht.cz It is an effective method for identifying the functional groups present in a molecule, as different types of bonds absorb at characteristic frequencies. pressbooks.pub

The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. The sulfonamide group is particularly distinctive, exhibiting characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹ regions, respectively. researchgate.net The N-H stretching of the primary sulfonamide (-NH₂) would appear as two bands in the 3400-3200 cm⁻¹ range. researchgate.net Furthermore, a band corresponding to the S-N stretch is expected around 930 cm⁻¹. nih.gov

Other significant absorptions would include those for the aromatic pyridine ring (C=C and C-H stretching) and the strong absorptions associated with the C-F bonds of the trifluoromethyl group. jst.go.jplibretexts.org

Table 3: Expected Characteristic IR Absorption Bands for this compound This table presents typical wavenumber ranges for the indicated functional groups.

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
Sulfonamide (-NH₂) N-H Stretch 3400 - 3200
Aromatic C-H C-H Stretch 3100 - 3000
Sulfonyl (S=O) Asymmetric Stretch 1350 - 1310
Aromatic Ring C=C Stretch 1600 - 1450
Sulfonyl (S=O) Symmetric Stretch 1180 - 1140
Trifluoromethyl (C-F) C-F Stretch 1100 - 1000 (Strong)

Chromatographic Separations for Purity Assessment and Metabolite Profiling in Research Studies

Chromatographic techniques are essential for separating the components of a mixture, allowing for the purification of a compound and the analysis of its metabolites. These methods are fundamental in research for ensuring the quality of a test compound and for studying its biotransformation.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. wu.ac.th The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. imeko.info

For sulfonamides, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. wu.ac.thmolnar-institute.com A Diode Array Detector (DAD) or UV detector is typically used for detection. imeko.info When a sample of this compound is analyzed, a high-purity sample will yield a single, sharp, and symmetrical peak at a specific retention time. The presence of other peaks would indicate impurities. The area under the peak is proportional to the concentration, allowing for quantitative determination of purity, which must be precisely known for biological assays. wu.ac.th

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. nih.gov

While this compound itself is not sufficiently volatile for direct GC analysis, GC-MS is a valuable tool for metabolite profiling, particularly after a chemical derivatization step. nih.gov In a research study investigating its metabolism, biological samples would be extracted and the extracts derivatized to convert potential non-volatile metabolites into more volatile species. Common derivatization agents include silylating agents or diazomethane, which react with polar functional groups like -NH₂ and potential hydroxylated metabolites. nih.gov

The derivatized sample is then injected into the GC, where metabolites are separated based on their boiling points and interaction with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify the structure of the metabolite. This allows for the comprehensive profiling of how the parent compound is modified by metabolic processes in a biological system.

X-ray Crystallography for Ligand-Target Co-crystal Structures and Structural Insights

Despite the utility of this technique, a review of publicly available scientific literature and crystallographic databases reveals no specific published X-ray crystal structures for this compound, either as a standalone molecule or in a co-crystal complex with a biological target. While structural data for other sulfonamides and trifluoromethyl-containing compounds exist, this information is not directly applicable to the unique spatial arrangement and electronic properties of this compound.

Advanced Bioanalytical Methods for Quantification in Preclinical Research Samples

The quantification of drug candidates in biological matrices such as plasma, blood, and tissue is a cornerstone of preclinical research. It provides essential data for pharmacokinetic and toxicokinetic studies. Highly sensitive and selective bioanalytical methods are required to accurately measure compound concentrations, often at very low levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis in the pharmaceutical industry due to its high sensitivity, specificity, and speed. The technique combines the separation capabilities of liquid chromatography with the precise detection and quantification abilities of tandem mass spectrometry. In a typical LC-MS/MS assay, the analyte is first separated from matrix components on an HPLC or UHPLC column and then ionized and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly selective quantification, minimizing interferences from endogenous components in the biological sample.

A thorough search of the scientific literature did not yield a specific, validated LC-MS/MS method for the quantification of this compound in preclinical samples. While numerous publications describe LC-MS/MS methods for the analysis of the broader class of sulfonamides in various matrices, the specific parameters for this compound are not publicly documented. evitachem.com The development of such a method would require optimization of chromatographic conditions and mass spectrometric parameters specific to this compound.

Below is a representative table outlining the typical parameters that would need to be defined in a validated LC-MS/MS method for the quantification of this compound. It is important to note that the values in this table are hypothetical and would need to be determined experimentally.

Table 1: Hypothetical LC-MS/MS Method Parameters for this compound

Parameter Example Condition
Liquid Chromatography
HPLC System Shimadzu Nexera UHPLC or equivalent
Column C18 or PFP column (e.g., Kinetex 2.6µ PFP 100 Å)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.4 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Mass Spectrometry
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Shimadzu)
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Precursor Ion (Q1) To be determined (Predicted [M+H]⁺: 227.0)
Product Ion (Q3) To be determined
Collision Energy To be optimized
Dwell Time To be optimized
Method Validation
Calibration Range e.g., 1 - 1000 ng/mL
Lower Limit of Quantification To be determined
Accuracy & Precision Within regulatory acceptance criteria (e.g., ±15%)
Matrix Effects To be assessed

Future Research Directions and Unexplored Avenues

Discovery of Novel Biological Targets for 6-(Trifluoromethyl)pyridine-3-sulfonamide Derivatives

The sulfonamide functional group is a versatile structural motif present in drugs targeting a wide range of biological entities, including enzymes and receptors. nih.gov While classical sulfonamides are known for inhibiting dihydropteroate (B1496061) synthase in bacteria, newer derivatives have shown activity against numerous other targets. researchgate.netdrugbank.com A primary future direction is to screen derivatives of this compound against a diverse panel of targets to uncover novel mechanisms of action.

Research has revealed that various sulfonamide-containing molecules act as inhibitors for targets crucial in human disease. For instance, certain sulfonamide derivatives function as potent inverse agonists of the retinoid-related orphan receptor gamma-t (RORγt), a key regulator of Th17 cells involved in autoimmune diseases. nih.govresearchgate.net Others have been developed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), pathways critical for cell proliferation and survival in cancer. mdpi.com Furthermore, the sulfonamide moiety is a classic zinc-binding group, making it a privileged scaffold for inhibiting metalloenzymes like carbonic anhydrases (CAs), which are implicated in conditions such as glaucoma and certain cancers. nih.govresearchgate.net The exploration of this compound derivatives could reveal potent and selective modulators of these or entirely new targets.

Table 1: Potential Biological Targets for Sulfonamide-Based Compounds

Target ClassSpecific ExampleTherapeutic Relevance
Nuclear ReceptorsRORγtAutoimmune Diseases (e.g., Psoriasis) nih.gov
KinasesPI3K/mTORCancer mdpi.com
MetalloenzymesCarbonic Anhydrases (CAs)Glaucoma, Cancer nih.gov
Bacterial EnzymesDihydropteroate SynthaseBacterial Infections drugbank.com
Glycolytic EnzymesVariousMetabolic Disorders, Cancer researchgate.net

Application in Emerging Therapeutic Areas (e.g., neglected tropical diseases, rare disorders)

The development of new medicines for neglected tropical diseases (NTDs) and rare disorders is a global health priority. nih.gov These areas often suffer from a lack of effective and affordable treatments. nih.gov The inherent antimicrobial properties of the sulfonamide scaffold, combined with the unique electronic properties of the trifluoromethylpyridine ring, make this compound derivatives intriguing candidates for exploration in these underserved fields.

NTDs, which affect over a billion people, include a range of diseases caused by bacteria, viruses, protozoa, and helminths. nih.gov Given that sulfonamides are known to inhibit folate biosynthesis in various microorganisms, derivatives of this class could be investigated against NTDs like toxoplasmosis, certain bacterial infections, and human African trypanosomiasis, where novel drug targets are being actively pursued. researchgate.netnih.gov For rare disorders, which are often genetic in origin, repurposing existing scaffolds is a common strategy. If derivatives of this compound are found to modulate novel targets, as discussed previously, these activities could be mapped to the pathophysiology of specific rare diseases, opening up new therapeutic possibilities. The development of drugs for NTDs often requires novel therapeutic options, making the exploration of new chemical scaffolds essential. nih.gov

Table 2: Examples of Emerging Therapeutic Areas for Novel Compounds

Therapeutic AreaExamples of DiseasesRationale for Exploration
Neglected Tropical Diseases (NTDs)Schistosomiasis, Onchocerciasis, Chagas disease nih.govNeed for new, effective, and affordable medicines; potential for antimicrobial activity. nih.gov
Rare Genetic DisordersNeurofibromatosis type 2, Cystic FibrosisPotential to modulate novel targets involved in disease pathology.
Drug-Resistant InfectionsMethicillin-resistant Staphylococcus aureus (MRSA)Potential for novel mechanisms of action to overcome existing resistance. researchgate.net

Exploration of Sustainable Synthetic Pathways and Biocatalysis

Modern pharmaceutical chemistry places increasing emphasis on "green chemistry" to reduce environmental impact. researchgate.netnih.gov Future research should focus on developing sustainable synthetic routes to this compound and its derivatives. Traditional methods for creating sulfonamides often involve organic bases and solvents. rsc.org An environmentally benign approach involves conducting the synthesis in water, using equimolar amounts of reactants and omitting organic bases, with product isolation achieved simply through filtration. rsc.org

Another promising avenue is the use of biocatalysis, which employs enzymes or whole organisms to perform chemical transformations. nih.gov Engineered biosynthetic pathways and biocatalytic cascades can construct complex molecules from simple starting materials under mild conditions, offering an alternative to challenging traditional synthetic methods. nih.gov The development of enzymatic processes for key steps, such as the sulfonation or amination of the pyridine (B92270) ring, could significantly improve the sustainability of manufacturing these compounds. Ionic liquids have also been explored as green media for the synthesis of pyridinium (B92312) sulfonamides, demonstrating another potential direction for environmentally friendly production. researchgate.net

Table 3: Comparison of Synthetic Approaches

MethodAdvantagesChallenges
Traditional SynthesisWell-established procedures.Often relies on harsh reagents and organic solvents. rsc.org
Aqueous SynthesisEnvironmentally benign, reduces organic waste, simplifies purification. rsc.orgRequires substrates to have some water solubility or compatibility.
BiocatalysisHigh selectivity, mild reaction conditions, reduced environmental impact. nih.govEnzyme discovery and engineering can be time-consuming.

Development of Advanced Computational Models for Complex Biological Systems

Computational chemistry is an indispensable tool in modern drug discovery. nih.gov For this compound derivatives, developing advanced computational models can accelerate the design-synthesize-test cycle. High-throughput computational screening (HTCS) allows for the virtual evaluation of millions of compounds against a biological target, saving time and resources. nih.gov

Methods such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) models, and pharmacophore modeling form the foundation of HTCS. nih.gov For instance, in silico docking studies can predict how different derivatives of this compound bind to the active site of a target enzyme, like carbonic anhydrase or a glycolytic enzyme, providing insights into the key molecular interactions responsible for inhibitory activity. nih.govresearchgate.net These models can be further enhanced by combining them with genomics and proteomics data to better understand complex biological systems and pave the way for personalized medicine. nih.gov Such computational pipelines can guide the synthesis of derivatives with improved potency and selectivity.

Table 4: Key Computational Techniques in Drug Discovery

TechniqueApplicationExample for Sulfonamide Research
Molecular DockingPredicts binding mode and affinity of a ligand to a target protein.Modeling interactions of derivatives with the active site of hCA II. nih.gov
QSARCorrelates chemical structure with biological activity to predict the activity of new compounds.Developing models to predict the inhibitory potency of novel sulfonamides. nih.gov
Molecular Dynamics (MD)Simulates the movement of atoms and molecules to study protein flexibility and binding stability.Analyzing the stability of a sulfonamide derivative within a target's binding pocket over time.
Pharmacophore ModelingIdentifies the essential 3D arrangement of features necessary for biological activity.Creating a model based on known active sulfonamides to screen for new hits. nih.gov

Integration with High-Throughput Screening and Artificial Intelligence in Compound Discovery

StageAI/HTS ApplicationOutcome
1. Hit IdentificationAI-driven analysis of HTS data from a library of sulfonamide derivatives. oxfordglobal.comRapid and accurate identification of promising initial compounds.
2. De Novo DesignGenerative AI models create novel derivatives with desired properties. youtube.comVirtual library of optimized compounds based on the core scaffold.
3. Property PredictionML models predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. youtube.comPrioritization of candidates with favorable drug-like profiles for synthesis.
4. Lead OptimizationIterative cycle of AI-guided design, synthesis, and testing.Development of a lead compound with high potency and a good safety profile.

Q & A

Q. What are the common synthetic routes for 6-(trifluoromethyl)pyridine-3-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting from trifluoromethylated pyridine precursors. A typical route involves halogenation of the pyridine ring followed by sulfonamide introduction. For example, 2-chloro-6-(trifluoromethyl)pyridine can react with sulfonating agents (e.g., sulfamic acid) under controlled temperatures (80–120°C) in polar aprotic solvents like DMF . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-sulfonating agent) and inert atmospheres to prevent side reactions. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming structural integrity, with the trifluoromethyl group appearing as a distinct triplet in ¹⁹F NMR (~-60 to -70 ppm) . Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 260.62) . Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Q. How is the biological activity of this compound typically assessed in preclinical studies?

  • Methodological Answer : Antimicrobial activity is evaluated using broth microdilution assays (e.g., MIC against S. aureus or E. coli), with IC₅₀ values compared to reference drugs like sulfamethoxazole . For enzyme inhibition studies (e.g., carbonic anhydrase), kinetic assays monitor substrate conversion rates via UV-Vis spectroscopy . Toxicity is assessed via in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under conflicting literature conditions?

  • Methodological Answer : Conflicting data on solvent polarity (e.g., DMF vs. acetonitrile ) or temperature ranges (80°C vs. 120°C ) can be resolved using factorial DoE. Variables include solvent type, temperature, and catalyst loading. Response Surface Methodology (RSM) identifies optimal conditions by analyzing interactions between factors. For example, a 3² factorial design might reveal that acetonitrile at 100°C maximizes yield (85%) while minimizing byproducts .

Q. What strategies address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions in MIC values (e.g., 2 µg/mL vs. 10 µg/mL ) may arise from assay variability (e.g., inoculum size, growth media). Harmonization follows CLSI guidelines, including standardized bacterial strains (ATCC) and triplicate measurements. Structural analogs (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-sulfonamide ) serve as internal controls to validate activity trends .

Q. How do computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states for sulfonamide derivatization. For example, Fukui indices identify nucleophilic attack sites on the pyridine ring, guiding regioselective substitutions . Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., COX-2), prioritizing synthesis of high-potential derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.